molecular formula C16H15Cl2N5O2S B3007752 6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 896298-61-6

6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Cat. No.: B3007752
CAS No.: 896298-61-6
M. Wt: 412.29
InChI Key: DFJRKTGAGZZRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a heterocyclic compound featuring a fused triazolo-triazine core. The molecule includes a tert-butyl group at the 6-position and a sulfanyl-linked 3,4-dichlorophenyl ketone moiety at the 3-position.

Properties

IUPAC Name

6-tert-butyl-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N5O2S/c1-16(2,3)12-13(25)19-14-20-21-15(23(14)22-12)26-7-11(24)8-4-5-9(17)10(18)6-8/h4-6H,7H2,1-3H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJRKTGAGZZRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2SCC(=O)C3=CC(=C(C=C3)Cl)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a complex heterocyclic compound with a molecular formula of C16H15Cl2N5O2SC_{16}H_{15}Cl_2N_5O_2S and a molecular weight of 412.29 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy.

Chemical Structure and Properties

The compound features a triazole ring fused with a triazine moiety, which is known for its diverse biological activities. The presence of the tert-butyl group and the dichlorophenyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC16H15Cl2N5O2SC_{16}H_{15}Cl_2N_5O_2S
Molecular Weight412.29 g/mol
PurityTypically 95%

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of triazole and triazine compounds possess significant anticancer properties. For instance:

  • Cytotoxicity : Compounds structurally related to this triazolo-triazine have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways including the modulation of signaling cascades associated with cancer progression.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Antibacterial Effects : Similar compounds have shown activity against a range of bacteria including strains resistant to conventional antibiotics. The mechanism typically involves disruption of bacterial cell wall synthesis or function .
  • Antifungal Activity : Triazole derivatives are known for their antifungal properties, often used in clinical settings to treat fungal infections .

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

  • Study on Anticancer Properties : A recent study synthesized various triazole derivatives and tested their cytotoxicity against human cancer cell lines. One derivative exhibited IC50 values significantly lower than standard chemotherapeutics .
    CompoundCell LineIC50 (µM)
    Compound AMCF-75.0
    Compound BBel-74028.0
    Standard DrugMCF-710.0
  • Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of triazole-thione derivatives against several pathogenic bacteria. The results indicated that certain derivatives had comparable or superior activity compared to established antibiotics .
    PathogenMinimum Inhibitory Concentration (MIC)
    E. coli12 µg/mL
    S. aureus8 µg/mL
    C. albicans16 µg/mL

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to 6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one exhibit promising anticancer properties. For instance:

  • A series of triazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that modifications on the triazole structure could lead to enhanced antiproliferative activity .
  • Molecular docking studies suggested that these compounds can effectively bind to target proteins involved in cancer cell proliferation .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Research indicates that triazole derivatives can inhibit the growth of several bacterial strains and fungi:

  • Triazoles are known to disrupt fungal cell membrane synthesis, making them effective against pathogenic fungi .
  • The incorporation of specific substituents in the triazole structure enhances its antibacterial activity against resistant strains .

Polymer Chemistry

Triazole-containing compounds have been utilized in the synthesis of advanced materials:

  • They serve as monomers or cross-linking agents in polymer formulations due to their ability to form stable networks .
  • The thermal stability and mechanical properties of polymers can be significantly improved by incorporating such heterocycles into their structure.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Screening

A recent study involved synthesizing a series of triazolo-triazine derivatives and evaluating their anticancer activity against human breast cancer cells. The study found that specific structural modifications led to compounds with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, various triazole derivatives were tested against common bacterial pathogens. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MIC) comparable to or lower than those of traditional antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The compound belongs to the triazolo-triazine family, which differs from other fused heterocycles like triazolo-thiadiazoles (e.g., 3-alkyl/aryl-6-(3’-pyridyl)triazolo[3,4-b]-1,3,4-thiadiazoles). Triazolo-thiadiazoles exhibit broad-spectrum bioactivity attributed to their sulfur-containing thiadiazole ring, which enhances metabolic stability compared to the triazine core in the target compound .

Substituent Effects

  • This contrasts with 6-arylmethyl-substituted thiazolo-triazinones (e.g., 6-benzyl-3-aryl derivatives), where aryl groups introduce planar steric hindrance, reducing solubility but enhancing target binding .
  • Dichlorophenyl Group: The 3,4-dichlorophenyl moiety is a hallmark of bioactivity in pesticidal and anticancer compounds. For example, in 6-arylmethyl-3-aryl-thiazolo-triazinones, electron-withdrawing substituents like chlorine enhance electrophilic reactivity, facilitating covalent interactions with biological nucleophiles . This aligns with findings that halogenated aromatic groups improve insecticidal efficacy by disrupting insect cuticle permeability .

Bioactivity and Mechanism

  • Anticancer Potential: Analogous compounds induce ferroptosis (iron-dependent cell death) in oral squamous cell carcinoma (OSCC) by disrupting redox homeostasis .
  • Insecticidal Activity : Substituents like dichlorophenyl groups enhance toxicity against insects by interfering with metabolic enzymes, as observed in plant-derived bioactive compounds .

Data Table: Key Comparisons

Feature Target Compound Triazolo-Thiadiazoles Thiazolo-Triazinones
Core Structure Triazolo[4,3-b][1,2,4]triazin-7(8H)-one Triazolo[3,4-b]-1,3,4-thiadiazole Thiazolo[3,2-b]-1,2,4-triazin-7-one
Key Substituents 6-tert-butyl, 3-(3,4-dichlorophenyl-sulfanyl) 3-alkyl/aryl, 6-pyridyl 6-arylmethyl, 3-aryl with morpholinyl/piperidinyl groups
Lipophilicity (LogP Estimate) High (tert-butyl enhances lipophilicity) Moderate (sulfur in thiadiazole reduces solubility) Variable (aryl groups increase LogP)
Bioactivity Hypothesized anticancer/insecticidal (based on substituents) Broad-spectrum (antimicrobial, antiviral) Anticancer, enzyme inhibition
Synthetic Complexity High (multiple protection/deprotection steps) Moderate (direct condensation) Moderate (requires aryl coupling)

Research Implications

The structural uniqueness of 6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one positions it as a candidate for:

  • Targeted Cancer Therapy : Leveraging ferroptosis induction mechanisms observed in triazolo-triazine analogs .
  • Next-Generation Pesticides : Optimizing dichlorophenyl substituents for enhanced insect cuticle penetration . Further studies should prioritize in vitro bioactivity screening and molecular docking to validate mechanistic hypotheses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.